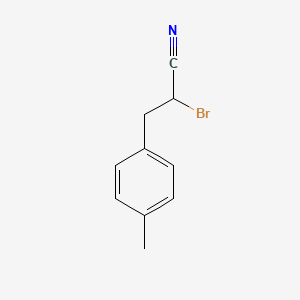

![molecular formula C11H17NO5 B1276407 4-(1,4-二氧杂-8-氮杂螺[4.5]癸-8-基)-4-氧代丁酸 CAS No. 883550-05-8](/img/structure/B1276407.png)

4-(1,4-二氧杂-8-氮杂螺[4.5]癸-8-基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

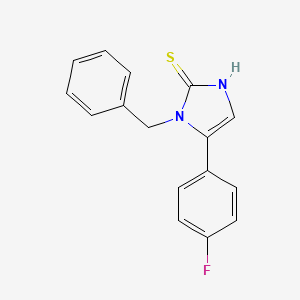

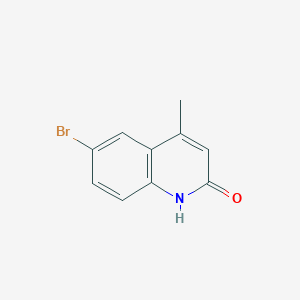

The compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a derivative within the class of 1-oxa-4-azaspiro[4.5]decanes, which are compounds featuring a spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system. This class of compounds has been the subject of research due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related 1-oxa-4-azaspiro[4.5]decanes involves starting materials such as 4-aminophenol and α-glycolic acid or lactic acid. The key step in the synthesis is a metal-catalyzed oxidative cyclization to form the spirocyclic core. For instance, the synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones was achieved through such a process, with the reaction conditions being carefully investigated and optimized .

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated using X-ray crystallography. For example, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, a related compound, was determined to be monoclinic with specific unit cell constants. The cyclohexyl ring in this structure adopts a chair conformation, indicating that similar compounds, including 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, may also exhibit a chair conformation for the cyclohexyl ring, which is a common feature for stability in such systems .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups attached to the spirocyclic core. For example, the presence of a dichloroacetyl group in 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane suggests that it was synthesized through a reaction with dichloroacetic acid . This implies that the 4-oxobutanoic acid moiety in 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid could similarly be introduced through a reaction with a suitable carboxylic acid derivative.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid are not detailed in the provided papers, related compounds have been characterized. For instance, the crystallographic analysis provides insights into the density and molecular weight, as seen with 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, which has a density of 1.397 g/cm³ and a molecular weight of 252.13 . These properties are crucial for understanding the compound's behavior in different environments and can be used to predict the properties of similar compounds.

Relevant Case Studies

The compounds within this class have been evaluated for their biological activities. For example, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibited moderate to potent anticancer activity against various human cancer cell lines, with some compounds showing significant potency, suggesting the potential for further development as anticancer agents . Another study synthesized spirodecane derivatives as potential dopamine agonists, although they did not display central nervous system activity; one analogue showed potent peripheral dopamine agonist activity . These case studies highlight the diverse pharmacological potential of the 1-oxa-4-azaspiro[4.5]decanes and related compounds.

科学研究应用

1. 环境应用

该化合物已被用于环境应用中,特别是用于去除水溶性致癌直接偶氮染料和芳香胺。Akceylan、Bahadir 和 Yılmaz (2009) 的研究证明了其作为偶氮染料吸附剂的功效,在某些条件下达到 95-99% 的去除率,突出了其在水净化过程中的潜力 (Akceylan 等人,2009)。

2. 晶体学和结构分析

Wen (2002) 对相关化合物的晶体结构进行了研究,提供了对其分子几何形状和材料科学中潜在应用的见解 (Wen,2002)。

3. 质谱研究

在分析化学领域,Solomons (1982) 检查了 1,4-二氧杂-8-氮杂螺[4.5]癸烷的质谱,为化学分析和鉴定提供了有价值的信息 (Solomons,1982)。

4. 农业化学

Sharifkanov 等人 (2001) 的一项研究揭示了该化合物衍生物的生长调节活性,显示了其在农业化学中的潜在用途 (Sharifkanov 等人,2001)。

5. 抗病毒研究

对抗病毒化合物的研究也纳入了这种化学结构。Apaydın 等人 (2020) 探索了其在合成具有抗病毒活性的螺噻唑烷酮衍生物中的用途,特别是针对流感和人类冠状病毒 (Apaydın 等人,2020)。

6. 抗肿瘤活性

其在药学化学中的一个重要应用是其在抗肿瘤剂中的作用。Yang 等人 (2019) 合成了显示出对各种癌细胞系具有中等到强效活性的新型衍生物,表明其在肿瘤学中的治疗潜力 (Yang 等人,2019)。

7. 多巴胺激动剂的合成

在神经科学研究中,Brubaker 和 Colley (1986) 合成了作为多巴胺激动剂的衍生物,有助于了解和治疗神经系统疾病 (Brubaker & Colley,1986)。

8. 抗结核药物研究

该化合物的衍生物已被研究其抗结核特性。Richter 等人 (2022) 对苯并噻嗪酮衍生物(一种有前途的抗结核药物候选物)进行了一项研究,提供了对其结构行为和潜在治疗用途的见解 (Richter 等人,2022)。

9. 抗菌应用

Murugesan 等人 (2008) 合成了具有抗菌活性的化合物,对结核分枝杆菌表现出显着的效力,这对于对抗耐药菌株至关重要 (Murugesan 等人,2008)。

10. 工业化学

Kurniawan 等人 (2017) 探索了从油酸合成新型化合物,包括 1,4-二氧杂-8-氮杂螺[4.5]癸烷的衍生物,以用作生物润滑剂,展示了其在工业应用中的多功能性 (Kurniawan 等人,2017)。

作用机制

安全和危害

属性

IUPAC Name |

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c13-9(1-2-10(14)15)12-5-3-11(4-6-12)16-7-8-17-11/h1-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXUSCGIWKLIIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424262 |

Source

|

| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883550-05-8 |

Source

|

| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B1276364.png)